

Application Notes and Protocols: Methomyl Oxime as an Analytical Standard

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Compound of Interest

Compound Name: Methomyl oxime

Cat. No.: B8057989

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Introduction

Methomyl oxime (S-methyl-N-hydroxythioacetimidate) is the primary metabolite and hydrolysis product of methomyl, a broad-spectrum carbamate insecticide.[1][2] Due to the thermal instability of the parent methomyl compound, which can degrade to **methomyl oxime** during analysis, particularly in gas chromatography (GC), analytical methods often involve the intentional conversion of methomyl to **methomyl oxime** for stable and reproducible quantification.[3][4][5] **Methomyl oxime** is also monitored as a residue in its own right in various matrices. These notes provide detailed protocols for the use of **methomyl oxime** as an analytical standard for the quantification of methomyl and **methomyl oxime** residues in various samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for Methomyl Oxime Analysis

Parameter	Value	Reference
Instrumentation	UPLC-MS/MS	[6]
Column	Poroshell 120 EC-C18	[7]
Mobile Phase	Gradient of methanol and water	[7]
Detection Mode	Multiple Reaction Monitoring (MRM)	[7]
Linearity Range	5.00 - 200 µg/L	[7]
Limit of Detection (LOD)	0.2 µg/kg	[7]
Recovery	66.5% - 94.0%	[7]
Relative Standard Deviation (RSD)	7.4% - 11%	[7]

Table 2: GC-MS Method Parameters for Methomyl Oxime Analysis

Parameter	Value	Reference
Instrumentation	Gas Chromatography-Mass Spectrometry (GC-MS)	[8]
Derivatization	tert-butyldimethylsilyl (TBDMS) derivative	[8]
Detection Mode	Electron Impact (EI)	[8]
Linearity Range	1 ng/g - 5000 ng/g	[8]
Limit of Detection (LOD)	0.5 ng/g	[8]
Recovery	72% - 93%	[8]
Within-day Coefficient of Variation	3.1% - 5.6%	[8]

Experimental Protocols

Protocol 1: Analysis of Methomyl Oxime in Water by HPLC-MS/MS

This protocol is adapted from methodologies for the analysis of oxime metabolites in water.[9]

1. Objective: To quantify the concentration of **methomyl oxime** in water samples using a certified reference standard.

2. Materials and Reagents:

- **Methomyl Oxime** analytical standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic Acid
- Sample vials
- Volumetric flasks
- Pipettes

3. Standard Preparation:

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Methomyl Oxime** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 50, 100, 200 µg/L) by serial dilution of the stock solution with a water/methanol mixture.

4. Sample Preparation:

- Collect water samples in clean glass containers.
- Acidify a 10 mL aliquot of the water sample with an aqueous solution of formic acid.[9]

- If the sample contains particulate matter, filter it through a 0.45 µm filter.
- No further concentration or cleanup steps are typically required.[9]

5. Instrumental Analysis:

- Instrument: LC-MS/MS system.
- Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18).[7]
- Mobile Phase: A gradient elution using methanol and water.
- Injection Volume: 10 µL.
- MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The transition for **methomyl oxime** is m/z 106.0 -> [specific fragment ion].[10][11]

6. Quantification:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of **methomyl oxime** in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Methomyl (as Methomyl Oxime) in Biological Samples by GC-MS

This protocol is based on methods that involve the hydrolysis of methomyl to its more stable oxime derivative, followed by silylation for GC-MS analysis.[4][8]

1. Objective: To quantify methomyl in biological samples (e.g., blood, tissue homogenate) by converting it to **methomyl oxime** and analyzing the derivatized product.

2. Materials and Reagents:

- **Methomyl Oxime** analytical standard

- Sodium Hydroxide (NaOH) solution
- Hydrochloric Acid (HCl) solution
- Dichloromethane, Ethyl Acetate, Chloroform (for extraction)
- Silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
- Internal Standard (e.g., Dimethylglyoxime)[8]
- Sample vials with PTFE-lined septa

3. Standard Preparation:

- Prepare stock and working solutions of **Methomyl Oxime** and the internal standard in a suitable solvent like methanol or ethyl acetate.

4. Sample Preparation (Hydrolysis and Derivatization):

- Hydrolysis: To the biological sample, add NaOH solution to convert methomyl to its oxime form.[8]
- Acidification: Acidify the solution with HCl.[8]
- Extraction: Perform a liquid-liquid extraction using a solvent mixture such as dichloromethane-ethyl acetate-chloroform (65:25:10).[8]
- Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add the silylating agent (e.g., MTBSTFA) and heat to form the tert-butyldimethylsilyl (TBDMS) derivative of **methomyl oxime**.[8]
- Reconstitute the derivatized sample in a suitable solvent for GC injection.

5. Instrumental Analysis:

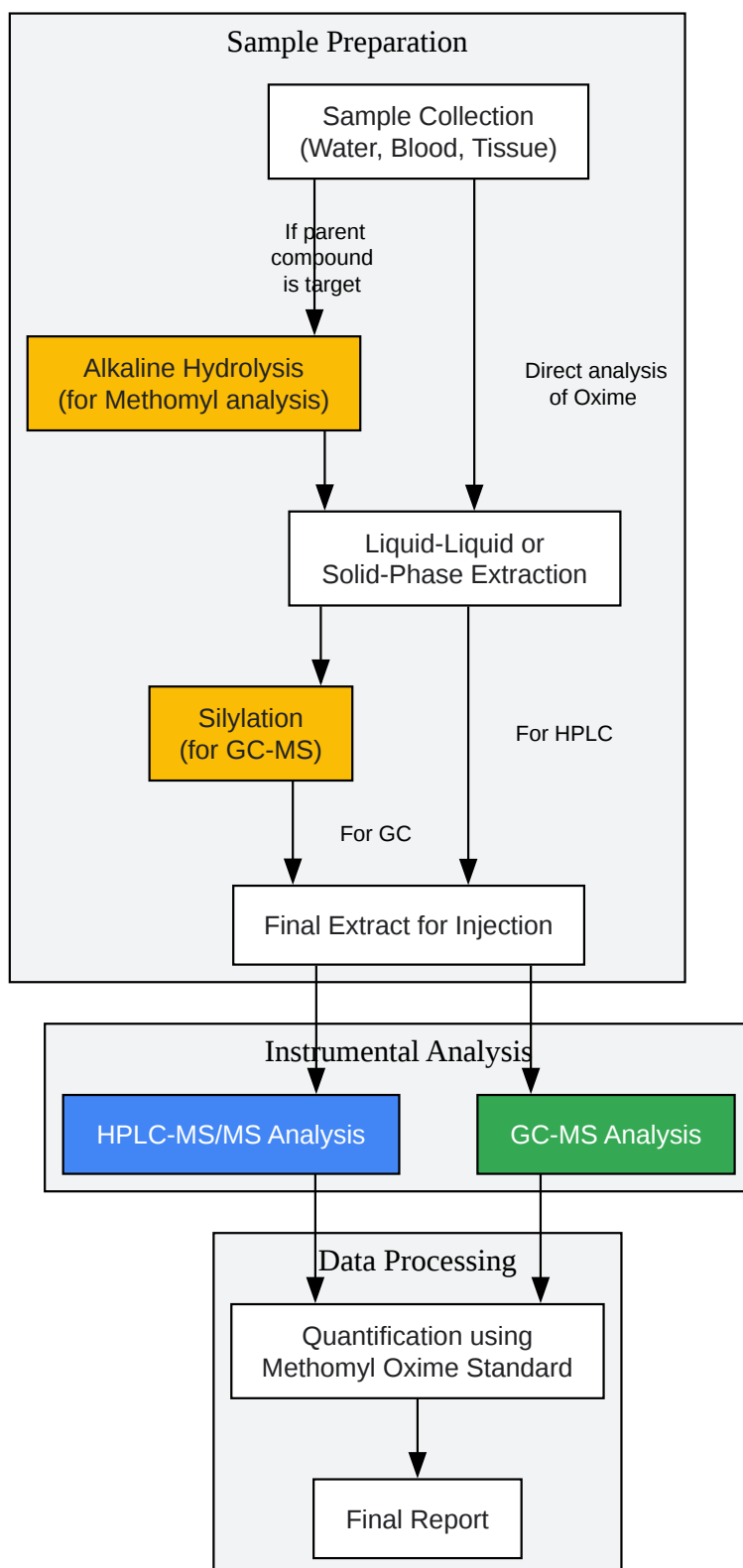
- Instrument: GC-MS system.
- Column: A non-polar capillary column (e.g., DB-5MS).[12]

- Injection Mode: Splitless.
- Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from matrix components.
- MS Detection: Operate in Electron Impact (EI) mode, monitoring for characteristic ions of the derivatized **methomyl oxime**.

6. Quantification:

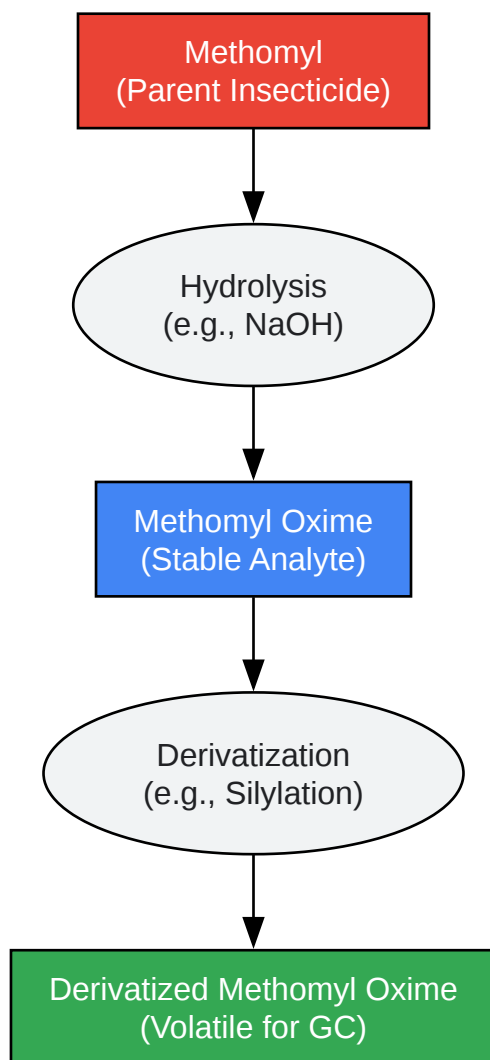
- Use an internal standard calibration method for quantification.
- The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Visualizations



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Caption: General workflow for the analysis of Methomyl and **Methomyl Oxime**.



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